molecular formula C15H13ClO2 B3024839 3-(2-Chlorophenyl)-3-phenylpropanoic acid CAS No. 286947-86-2

3-(2-Chlorophenyl)-3-phenylpropanoic acid

Cat. No.: B3024839
CAS No.: 286947-86-2
M. Wt: 260.71 g/mol
InChI Key: UXRBWQKJQGCCJE-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-3-phenylpropanoic acid is a chlorinated derivative of 3-phenylpropanoic acid, featuring a carboxylic acid group on a three-carbon chain with two phenyl substituents attached to the central carbon. One phenyl ring is substituted with a chlorine atom at the ortho (2nd) position. It is cataloged under CAS number 7474-06-8 (though conflicting nomenclature requires clarification; see Section 2) and is commercially available as a fine chemical for pharmaceutical intermediates .

Properties

IUPAC Name

3-(2-chlorophenyl)-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c16-14-9-5-4-8-12(14)13(10-15(17)18)11-6-2-1-3-7-11/h1-9,13H,10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRBWQKJQGCCJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20902017
Record name NoName_1216
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20902017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of benzene with 2-chlorobenzoyl chloride, followed by a Grignard reaction with phenylmagnesium bromide. The resulting intermediate is then subjected to hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions, utilizing catalysts such as aluminum chloride. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of halogen or nitro groups into the aromatic rings.

Scientific Research Applications

3-(2-Chlorophenyl)-3-phenylpropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or receptor binding, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Variations in Substituted 3-Phenylpropanoic Acids

Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:

Compound Name Substituents on Phenyl Rings Molecular Formula Key Properties/Activities References
3-(2-Chlorophenyl)-3-phenylpropanoic acid 2-Cl on one phenyl; no substitution on the other C₁₅H₁₃ClO₂ Pharmaceutical intermediate; structural rigidity due to ortho-Cl
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid 3,5-diCl; 4-OH on one phenyl C₉H₈Cl₂O₃ Antimicrobial activity (E. coli, S. aureus)
3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid 5-Br; 2-OH on one phenyl C₁₅H₁₃BrO₃ Potential halogen bonding interactions; uncharacterized bioactivity
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid 2-OCH₃; 5-CH₃ on one phenyl C₁₇H₁₈O₃ Intermediate for Tolterodine (muscarinic antagonist); enhanced lipophilicity
(2E)-3-(2-Chlorophenyl)-2-propenoic acid Unsaturated (trans-configuration); 2-Cl C₉H₇ClO₂ Rigid planar structure; potential enzyme inhibition via α,β-unsaturated system

Notes:

  • This may influence binding to biological targets or crystal packing .
  • Electron Effects : Chlorine's electron-withdrawing nature increases the carboxylic acid's acidity (lower pKa) compared to methoxy-substituted analogs (e.g., 3-(2-Methoxy-5-methylphenyl)-...), which have electron-donating groups .
  • Bioactivity : Dichloro and hydroxylated derivatives (e.g., ) exhibit selective antimicrobial activity, suggesting that halogenation enhances membrane disruption or enzyme inhibition. The target compound’s bioactivity remains uncharacterized in the provided evidence but is hypothesized to differ due to its substitution pattern .

Physicochemical Properties

  • Lipophilicity: Chlorine increases logP compared to non-halogenated analogs. For example, this compound (logP ~3.2 estimated) is more lipophilic than 3-phenylpropanoic acid (logP ~2.1), favoring membrane permeability .
  • Solubility : Hydroxyl groups (e.g., 3-(5-Bromo-2-hydroxyphenyl)-...) improve aqueous solubility via hydrogen bonding, whereas methoxy and chloro groups reduce it .
  • Melting Points : Ortho-substituted compounds (e.g., target) typically exhibit higher melting points due to restricted molecular motion and tighter crystal packing .

Biological Activity

3-(2-Chlorophenyl)-3-phenylpropanoic acid, also known as a derivative of phenylpropanoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound exhibits several noteworthy biochemical properties that contribute to its biological activity:

  • Chemical Structure : The presence of a chlorophenyl group enhances lipophilicity, potentially influencing cellular permeability and interaction with biological membranes.
  • Solubility : It is moderately soluble in organic solvents, which is beneficial for various biological assays.
PropertyValue
Molecular FormulaC16_{16}H15_{15}ClO2_{2}
Molecular Weight288.75 g/mol
Log P4.5

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. This inhibition could lead to reduced prostaglandin synthesis, thereby alleviating inflammation.
  • Cell Signaling Modulation : The compound may interact with various cell signaling pathways, influencing gene expression related to inflammatory responses and apoptosis.
  • Antioxidant Activity : Research indicates that it may exhibit antioxidant properties, potentially neutralizing free radicals and reducing oxidative stress in cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anti-inflammatory Effects : A study conducted on animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent .
  • Analgesic Properties : In a separate investigation, the compound was shown to reduce pain responses in formalin-induced pain models, suggesting analgesic effects that warrant further exploration .

Table: Summary of Biological Activities

Activity TypeStudy ReferenceObservations
Anti-inflammatoryReduced edema in carrageenan model
AnalgesicDecreased pain response in formalin model
AntioxidantOngoing ResearchPotential to reduce oxidative stress

Future Directions

The promising results from preliminary studies necessitate further investigation into:

  • Dosage Optimization : Determining the effective dosage range for therapeutic applications.
  • Long-term Effects : Evaluating the chronic effects of the compound on various biological systems.
  • Mechanistic Studies : Elucidating the detailed molecular pathways involved in its action.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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